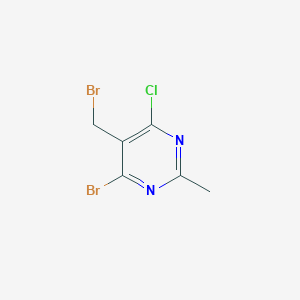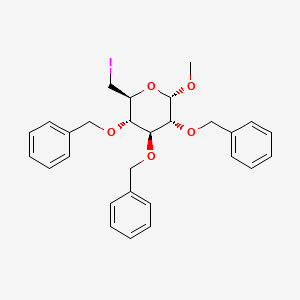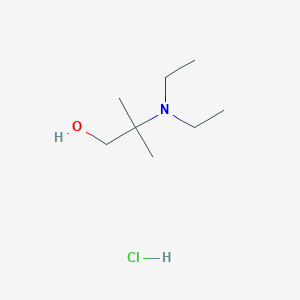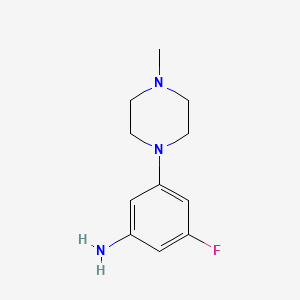
2-(3-甲氧基丙氧基)苯胺
描述
“2-(3-Methoxypropoxy)aniline” is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 . It is also known as Amaneal, which is a registered trademark of Polynt Composites USA Inc. It is in liquid form .
Molecular Structure Analysis
The InChI code for “2-(3-Methoxypropoxy)aniline” is 1S/C10H15NO2/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6H,4,7-8,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
科学研究应用
超级电容器和电化学应用
2-(3-甲氧基丙氧基)苯胺及其衍生物因其在超级电容器应用中的潜力而受到研究。Basnayaka 等人的研究。(2013) 关注基于石墨烯和聚苯胺 (PANI) 衍生物(包括甲氧基苯胺)的纳米复合材料在超级电容器中的应用。研究表明,甲氧基苯胺衍生物表现出有希望的电化学性能,使其适用于能量存储设备 (Basnayaka, Ram, Stefanakos, & Kumar, 2013)。
电合成和聚合
甲氧基苯胺衍生物的电化学聚合已在各种研究中得到探索。Cattarin 等人。(1988) 研究了包括甲氧基苯胺在内的环取代聚苯胺的电合成和性质。该研究深入了解了聚合过程和所得聚合物材料,强调了它们在导电材料和传感器等各个领域的潜在应用 (Cattarin, Doubova, Mengoli, & Zotti, 1988)。
环境应用
甲氧基苯胺,包括 2-甲氧基苯胺,因其具有毒性和致癌性而被评估用于从废水中去除。Chaturvedi 和 Katoch (2020) 研究了以红土为铁源的芬顿类氧化法降解甲氧基苯胺。这项研究对于开发处理含有危险化学品的废水的方法至关重要 (Chaturvedi & Katoch, 2020)。
分子结构分析
甲氧基苯胺衍生物的分子结构和性质也一直是研究的主题。Efil 和 Bekdemir (2014) 对 4-甲氧基-N-(3-苯基丙烯基)苯胺的分子结构、IR、NMR 光谱和 HOMO-LUMO 分析进行了理论和实验研究。此类研究对于理解这些化合物的化学性质和潜在应用至关重要 (Efil & Bekdemir, 2014)。
生物医学研究
在生物医学研究领域,2-(3-甲氧基丙氧基)苯胺衍生物已被研究用于各种应用。Tian 等人。(2015) 使用 4-甲氧基-N-((8-甲基喹啉-2-基)亚甲基)苯胺合成了一种新型席夫碱荧光传感器,用于检测铝(III) 离子。该传感器展示了在生物系统中监测 Al3+ 浓度的潜力 (Tian, Yan, Yang, & Tian, 2015)。
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
2-(3-methoxypropoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6H,4,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTSBNWTHMKSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Oxazolidinone, 3-[3-fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-, (5R)-](/img/structure/B3158276.png)











